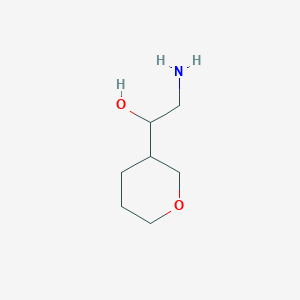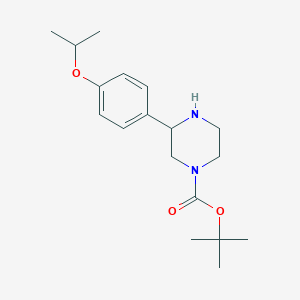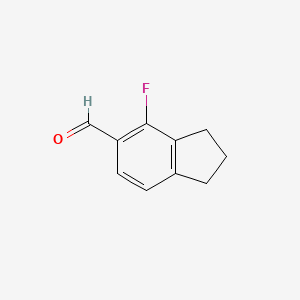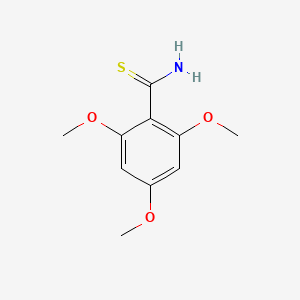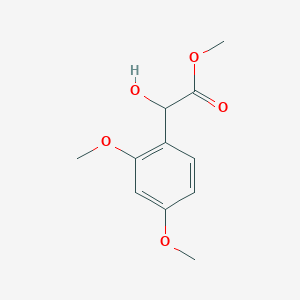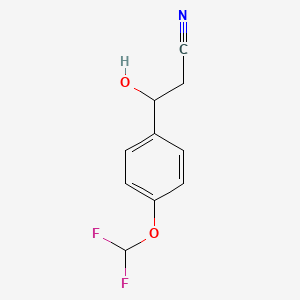
Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is an organic compound characterized by its bromine and hydroxyl functional groups
Synthetic Routes and Reaction Conditions:
Bromination and Alkylation: The compound can be synthesized through the bromination of 2-methylphenol followed by alkylation with chloroacetic acid and subsequent esterification with methanol.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide, followed by esterification with methanol.
Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming methyl 3-(4-bromo-2-methylphenyl)propanoate.
Reduction: Reduction reactions can reduce the bromine atom, although this is less common due to the stability of the bromine atom in this position.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Aqueous sodium hydroxide, ammonia
Major Products Formed:
Methyl 3-(4-bromo-2-methylphenyl)propanoate (from oxidation)
Methyl 3-(4-hydroxy-2-methylphenyl)propanoate (from substitution with hydroxyl group)
科学研究应用
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases. Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in electrophilic substitution reactions. The exact mechanism depends on the biological or chemical context in which the compound is used.
相似化合物的比较
Methyl 2-(4-bromo-3-methylphenyl)acetate
Methyl 3-(4-bromo-2-methylphenyl)propanoate
Methyl 3-(4-hydroxy-2-methylphenyl)propanoate
Uniqueness: Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both bromine and hydroxyl groups in this particular configuration sets it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC 名称 |
methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI 键 |
HBEFYHXOOWHHPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)CC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


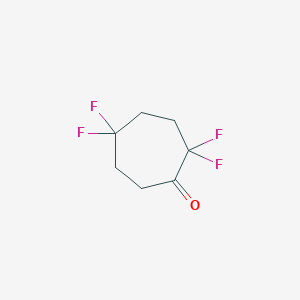
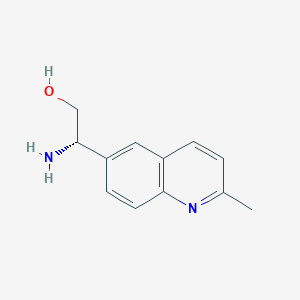
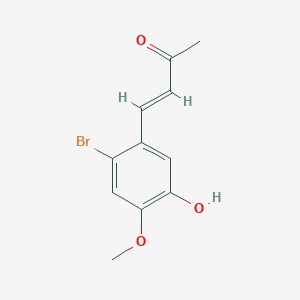
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
